molecular formula C19H18N4O4 B2438104 4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid CAS No. 878734-50-0

4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

Cat. No.: B2438104
CAS No.: 878734-50-0
M. Wt: 366.377
InChI Key: XVBFRYFMOFYFQL-UHFFFAOYSA-N
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Description

4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid is a complex organic compound that features a triazole ring, an ethoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Ethoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

    Attachment of the Benzoic Acid Moiety: This can be done through an amide coupling reaction using reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This might include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving triazole-containing compounds.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid
  • 4-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

Uniqueness

4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to similar compounds with different substituents.

Properties

IUPAC Name

4-[[1-(2-ethoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-3-27-16-7-5-4-6-15(16)23-12(2)17(21-22-23)18(24)20-14-10-8-13(9-11-14)19(25)26/h4-11H,3H2,1-2H3,(H,20,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBFRYFMOFYFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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